
N-(2,6-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide is a chemical compound that belongs to the class of organic compounds known as acetamides. These compounds are characterized by the presence of an acetamide group, which consists of a carbonyl group attached to a nitrogen atom. The compound’s structure includes a phenyl ring substituted with two methyl groups, a pyrimidinyl ring substituted with two methyl groups, and a sulfanyl group linking the two rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide typically involves the following steps:
Formation of the Acetamide Group: This can be achieved by reacting an appropriate amine with acetic anhydride or acetyl chloride under controlled conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.
Substitution on the Phenyl and Pyrimidinyl Rings: The methyl groups on the phenyl and pyrimidinyl rings can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could potentially reduce the carbonyl group in the acetamide to an amine.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution on the phenyl or pyrimidinyl rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles like thiols or amines.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(2,6-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving acetamides or sulfanyl groups.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(2,6-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide would depend on its specific biological or chemical activity. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The sulfanyl group may play a role in binding to metal ions or forming disulfide bonds, while the acetamide group could participate in hydrogen bonding or other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,6-dimethylphenyl)acetamide: Lacks the sulfanyl and pyrimidinyl groups.
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide: Lacks the phenyl group.
N-(2,6-dimethylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)thio]acetamide: Similar structure but with a thioether linkage instead of a sulfanyl group.
Uniqueness
N-(2,6-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide is unique due to the combination of its phenyl, pyrimidinyl, and sulfanyl groups, which may confer specific chemical and biological properties not found in other similar compounds.
Propriétés
Numéro CAS |
350024-85-0 |
|---|---|
Formule moléculaire |
C16H19N3OS |
Poids moléculaire |
301.4g/mol |
Nom IUPAC |
N-(2,6-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C16H19N3OS/c1-10-6-5-7-11(2)15(10)19-14(20)9-21-16-17-12(3)8-13(4)18-16/h5-8H,9H2,1-4H3,(H,19,20) |
Clé InChI |
DAOQMLFNHWKKCM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC(=CC(=N2)C)C |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC(=CC(=N2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(6-hydroxy-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methylene]-1,3-diphenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B387317.png)
![N-[3,5-bis(phenylsulfanyl)phenyl]-3-fluorobenzamide](/img/structure/B387321.png)

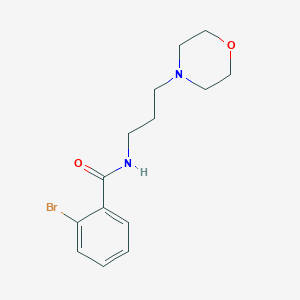
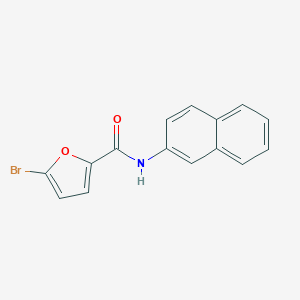
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-methoxybenzamide](/img/structure/B387328.png)

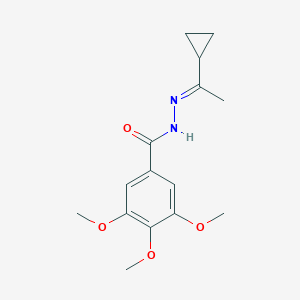

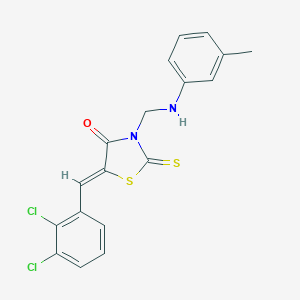
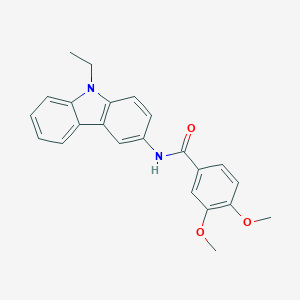
![7-chloro-9-phenyl-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B387338.png)
![3-[(2-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B387340.png)
![4-(2-chlorophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B387342.png)
